ethyl 3-ethyl-5-(N-(4-fluorobenzyl)sulfamoyl)-1H-pyrazole-4-carboxylate
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Overview
Description
ETHYL 3-ETHYL-5-{[(4-FLUOROPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE: is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group, a sulfamoyl group, and an ethyl ester moiety, making it a molecule of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 3-ETHYL-5-{[(4-FLUOROPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole core, followed by the introduction of the fluorophenyl and sulfamoyl groups. The final step involves esterification to introduce the ethyl ester moiety. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: ETHYL 3-ETHYL-5-{[(4-FLUOROPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the fluorophenyl group or the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazoles and fluorophenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anti-inflammatory properties .
Medicine: ETHYL 3-ETHYL-5-{[(4-FLUOROPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE is investigated for its potential therapeutic applications, including as a drug candidate for various diseases .
Industry: In the industrial sector, the compound is used in the development of new materials, agrochemicals, and pharmaceuticals .
Mechanism of Action
The mechanism of action of ETHYL 3-ETHYL-5-{[(4-FLUOROPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the sulfamoyl group can modulate the compound’s reactivity and stability. The pyrazole ring is known to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
- ETHYL 3-(4-FLUOROPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
- 3-(4-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBOXYLATE
- 5-(4-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXYLATE
Comparison: Compared to similar compounds, ETHYL 3-ETHYL-5-{[(4-FLUOROPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE is unique due to the presence of both the sulfamoyl and ethyl ester groups. These functional groups contribute to its distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C15H18FN3O4S |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
ethyl 5-ethyl-3-[(4-fluorophenyl)methylsulfamoyl]-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C15H18FN3O4S/c1-3-12-13(15(20)23-4-2)14(19-18-12)24(21,22)17-9-10-5-7-11(16)8-6-10/h5-8,17H,3-4,9H2,1-2H3,(H,18,19) |
InChI Key |
LNLDSOSMSSCLCA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NN1)S(=O)(=O)NCC2=CC=C(C=C2)F)C(=O)OCC |
Origin of Product |
United States |
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